3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one is a chemical compound with the molecular formula C10H6Cl2N2O It is characterized by the presence of a pyrazinone ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,3-dichlorophenylhydrazine with an appropriate pyrazinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinones and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
- 2,3-Dichlorophenylboronic acid
Uniqueness
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-6(8(7)12)9-10(15)14-5-4-13-9/h1-5H,(H,14,15) |
InChI Key |
TUZCMQUIBNELSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
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